Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate
Description
This compound is a synthetic organic molecule featuring three critical structural components:
- Piperidine ring: A six-membered nitrogen-containing heterocycle, known for enhancing bioavailability and conformational flexibility in pharmaceuticals .
- Ethyl 4-oxobutanoate ester: A polar ester group that may improve solubility or act as a prodrug moiety .
Properties
IUPAC Name |
ethyl 4-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methylamino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-3-24-14(22)5-4-13(21)17-10-12-6-8-20(9-7-12)16(23)15-11(2)18-19-25-15/h12H,3-10H2,1-2H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJVEFRBAPPIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CCN(CC1)C(=O)C2=C(N=NS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of the thiadiazole ring is significant as it is known for various biological activities, including anticancer and antimicrobial effects. The molecular formula is , with a molecular weight of approximately 348.41 g/mol.
Case Studies and Research Findings
- Thiadiazole Derivatives : Research has shown that thiadiazole derivatives exhibit significant cytotoxic properties against various cancer cell lines. For example, a study demonstrated that compounds containing the thiadiazole moiety were effective against lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) with IC50 values indicating potent activity .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves interactions with cellular targets such as tubulin. For instance, certain thiadiazole derivatives have been shown to inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells .
- SAR Analysis : A structure-activity relationship study highlighted that modifications on the thiadiazole ring significantly affect the compound's potency. Substituents at specific positions on the ring can enhance or diminish anticancer activity .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities. For instance, compounds derived from ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate have shown effectiveness against various bacterial strains and fungi .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate exhibit anticancer properties. For instance, derivatives containing piperidine and thiadiazole have shown selective cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in tumor cells while sparing normal cells, highlighting their potential as chemotherapeutic agents .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar thiadiazole derivatives have been reported to possess antibacterial and antifungal properties. Research indicates that these compounds may disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens .
Neurological Applications
Piperidine derivatives are often explored for their effects on the central nervous system. The incorporation of the thiadiazole moiety may enhance neuroprotective effects or modulate neurotransmitter systems. Preliminary studies suggest that compounds with similar structures could be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation .
Synthesis and Evaluation
A notable study synthesized this compound and evaluated its biological activity. The synthesis involved multi-step reactions, optimizing conditions to achieve high yields and purity. Biological assays demonstrated significant activity against cancer cell lines, supporting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
- Thiadiazole vs. Pyrazolo-Pyrazine: The thiadiazole group in the target compound may enhance hydrogen-bonding interactions compared to pyrazolo-pyrazine systems, influencing target selectivity .
Ester vs. Carboxylic Acid :
- Piperidine vs.
Q & A
Q. What are the recommended synthetic routes for preparing Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate, and how can purity be optimized?
Methodological Answer: The compound is synthesized via multi-step organic reactions. A typical route involves:
Intermediate Preparation : Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride via thiadiazole ring formation under acidic conditions (e.g., H₂SO₄) .
Piperidine Functionalization : Reacting the thiadiazole carbonyl chloride with piperidin-4-ylmethanol to form the 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidine intermediate .
Amide Coupling : Condensation of the intermediate with ethyl 4-aminobutanoate using carbodiimide coupling agents (e.g., EDC/HOBt) .
Purity Optimization :
- Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane).
- Final product purity ≥98% confirmed by HPLC (C18 column, mobile phase: acetonitrile/water) and ¹H/¹³C NMR .
Q. How can the structural integrity of this compound be validated?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Confirm proton environments (e.g., piperidine CH₂ at δ 2.5–3.0 ppm, thiadiazole protons at δ 8.0–8.5 ppm) .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the thiadiazole-piperidine junction .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s biological activity?
Methodological Answer: Design SAR studies by modifying key substituents:
- Thiadiazole Substitution : Replace 4-methyl with electron-withdrawing groups (e.g., Cl, CF₃) to test antimicrobial potency .
- Piperidine Modifications : Introduce bulky groups (e.g., benzyl) at the piperidine nitrogen to evaluate steric effects on target binding .
Experimental Workflow :
Synthesize derivatives via parallel synthesis.
Screen against target enzymes (e.g., bacterial dihydrofolate reductase) using fluorescence-based assays .
Correlate IC₅₀ values with substituent electronic/steric parameters using QSAR models .
Q. How to resolve contradictory data in biological activity assays (e.g., variable IC₅₀ values across studies)?
Methodological Answer: Address discrepancies by standardizing protocols:
- Cell Line Consistency : Use identical cell lines (e.g., HepG2 for cytotoxicity) and passage numbers .
- Assay Conditions : Control pH (e.g., 7.4 for physiological relevance), temperature (37°C), and incubation time (24–48 hrs) .
- Data Normalization : Include positive controls (e.g., doxorubicin for anticancer assays) and report activity relative to baseline .
Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?
Methodological Answer: Combine computational and biochemical approaches:
- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or kinase domains) .
- Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. How can crystallization challenges for X-ray analysis be overcome?
Methodological Answer: Optimize crystallization conditions:
- Solvent Screening : Test solvent mixtures (e.g., DCM/methanol or ethyl acetate/heptane) .
- Temperature Gradients : Use slow evaporation at 4°C to promote crystal growth.
- Additive Screening : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation .
Q. What methodologies are recommended for assessing metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Liver Microsomes : Incubate the compound with rat/human liver microsomes and monitor degradation via LC-MS .
- CYP450 Inhibition Assays : Use fluorogenic substrates to identify metabolic pathways (e.g., CYP3A4/2D6 involvement) .
- Half-Life Calculation : Apply kinetic modeling (e.g., one-compartment model) to estimate t₁/₂ .
Q. How to design impurity profiling studies for batch-to-batch consistency?
Methodological Answer:
- Forced Degradation : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation products via UPLC-QTOF .
- Threshold Identification : Quantify impurities using ICH guidelines (e.g., ≤0.15% for unknown impurities) .
- Synthetic Byproduct Tracking : Focus on common side products (e.g., unreacted piperidine intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
